N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-thiophene-2-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. It consists of a thiophene core linked to a thiadiazole moiety via a sulfur-containing side chain, with a 2,3-dihydrobenzo[b][1,4]dioxin structure contributing to its chemical properties. This compound is primarily classified as an organic thiadiazole derivative and has garnered attention in medicinal chemistry for its potential applications in drug development targeting various biological pathways, particularly in the treatment of metabolic disorders and cancer.
The synthesis of N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-thiophene-2-carboxamide involves several key reactions:
These reactions can be monitored using techniques such as thin-layer chromatography and spectroscopic methods including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity .
The molecular formula of N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-thiophene-2-carboxamide is C21H20N4O4S2. The compound has a molecular weight of approximately 456.54 g/mol.
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CCC4=CC=CC=C4
FEQTWDNGDDCGOV-UHFFFAOYSA-N
These structural features indicate a complex arrangement that may influence its biological activity significantly .
The compound exhibits significant reactivity due to the presence of multiple functional groups. Notably:
The mechanism of action for N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-thiophene-2-carboxamide primarily involves:
Such interactions are crucial for understanding how structural modifications can influence biological activity and optimize lead compounds for drug development.
The compound is typically characterized by:
Key chemical properties include:
This information is essential for practical applications in laboratory settings .
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-thiophene-2-carboxamide has several promising applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: